2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone
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Overview
Description
2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone: is an organic compound with the molecular formula C20H18ClNO2 . It is a derivative of naphthoquinone, characterized by the presence of a chloro group at the second position and an anilino group substituted with isopropyl and methyl groups at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone typically involves the following steps:
Starting Materials: The synthesis begins with naphthoquinone as the core structure.
Anilino Substitution: The anilino group is introduced via a nucleophilic substitution reaction. .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chlorination and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chloro group can be substituted by other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted naphthoquinone derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its redox properties
Biology and Medicine:
Antimicrobial Agents: Investigated for potential antimicrobial properties.
Anticancer Research: Studied for its potential anticancer activity due to its ability to interfere with cellular redox processes
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Material Science:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone involves its redox activity. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential candidate for anticancer and antimicrobial applications. The molecular targets include cellular proteins and DNA, which can be damaged by the ROS generated .
Comparison with Similar Compounds
- 2-Chloro-3-(4-methylanilino)naphthoquinone
- 2-Chloro-3-(4-isopropylanilino)naphthoquinone
- 2-Chloro-3-(4-ethylanilino)naphthoquinone
Comparison:
- Structural Differences: The presence of different substituents on the anilino group (e.g., methyl, isopropyl, ethyl) can influence the compound’s reactivity and properties.
- Unique Properties: 2-Chloro-3-(4-isopropyl-3-methylanilino)naphthoquinone is unique due to the combined presence of isopropyl and methyl groups, which can enhance its lipophilicity and potentially its biological activity .
Properties
IUPAC Name |
2-chloro-3-(3-methyl-4-propan-2-ylanilino)naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-11(2)14-9-8-13(10-12(14)3)22-18-17(21)19(23)15-6-4-5-7-16(15)20(18)24/h4-11,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJUXGZRGUSRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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